2-Iodo-N-phenylacetamide: is a chemical compound with the molecular formula C8H8INO.
One area where iodine compounds have shown promise is in organocatalysis. Hypervalent iodine compounds, which are environmentally friendly and relatively inexpensive reagents, have properties similar to transition metals. They are employed as alternatives to transition metal catalysts in organic synthesis as mild, nontoxic, selective and recyclable catalytic reagents . Formation of C–N, C–O, C–S, C–F and C–C bonds can be seamlessly accomplished by hypervalent iodine catalysed oxidative functionalisations . The aim of this review is to highlight recent developments in the utilisation of iodine ( III) and iodine ( V) catalysts in the synthesis of a wide range of organic compounds including chiral catalysts for stereoselective synthesis .
2-Iodo-N-phenylacetamide, with the chemical formula C₈H₈INO and CAS number 7212-28-4, is an organic compound characterized by the presence of an iodine atom attached to a phenyl group and an acetamide functional group. This compound has a molecular weight of 261.06 g/mol and features a linear structure that includes both aromatic and aliphatic components. It is soluble in various organic solvents, exhibiting a high gastrointestinal absorption rate and permeability across biological membranes, indicating its potential for pharmaceutical applications .
Currently, there's no documented information regarding a specific mechanism of action for 2-Iodo-N-phenylacetamide in biological systems.
Since information on 2-Iodo-N-phenylacetamide is limited, it's best to handle it with caution assuming potential hazards:
Research indicates that 2-Iodo-N-phenylacetamide exhibits biological activities that may include:
Several synthesis routes have been documented for producing 2-Iodo-N-phenylacetamide:
The applications of 2-Iodo-N-phenylacetamide span multiple fields:
Studies on the interactions of 2-Iodo-N-phenylacetamide reveal its potential as a modulator of enzyme activity. Specifically:
Several compounds share structural similarities with 2-Iodo-N-phenylacetamide. Here are comparisons highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(2-Iodophenyl)acetamide | Contains iodine on the phenyl ring | Similar but lacks the acetamide nitrogen |
N-(Phenyl)acetamide | Lacks halogen substituent | No iodine; different reactivity profile |
2-Bromo-N-phenylacetamide | Bromine instead of iodine | Different halogen affects reactivity |
N-(4-Iodophenyl)acetamide | Iodine at para position | Positioning of iodine alters biological activity |
The presence of iodine in 2-Iodo-N-phenylacetamide significantly influences its reactivity and biological properties compared to these similar compounds.